(3,4-Dipropoxyphenyl)urea
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Overview
Description
(3,4-Dipropoxyphenyl)urea is an organic compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol . It is a derivative of urea, where the phenyl ring is substituted with propoxy groups at the 3 and 4 positions. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dipropoxyphenyl)urea typically involves the reaction of 3,4-dipropoxyaniline with an isocyanate or carbamoyl chloride. One common method is the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method is environmentally friendly and efficient, producing high yields of the desired urea derivative.
Industrial Production Methods: In industrial settings, the production of N-substituted ureas, including this compound, often involves the reaction of corresponding amines with phosgene or its derivatives . This method, while effective, requires careful handling due to the toxicity of phosgene.
Chemical Reactions Analysis
Types of Reactions: (3,4-Dipropoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
(3,4-Dipropoxyphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a biochemical tool in proteomics research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3,4-Dipropoxyphenyl)urea involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(3,4-Dichlorophenyl)urea: This compound is similar in structure but has chlorine atoms instead of propoxy groups.
N-(3,4-Dimethoxyphenyl)urea: This compound has methoxy groups instead of propoxy groups.
Uniqueness: (3,4-Dipropoxyphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propoxy groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable tool in various research applications .
Properties
IUPAC Name |
(3,4-dipropoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-3-7-17-11-6-5-10(15-13(14)16)9-12(11)18-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H3,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRRQJUMSZMYNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)NC(=O)N)OCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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